2-(3-Benzoylphenyl)propionitrile, (R)- 2-(3-Benzoylphenyl)propionitrile, (R)-
Brand Name: Vulcanchem
CAS No.: 161527-65-7
VCID: VC17049165
InChI: InChI=1S/C16H13NO/c1-12(11-17)14-8-5-9-15(10-14)16(18)13-6-3-2-4-7-13/h2-10,12H,1H3/t12-/m0/s1
SMILES:
Molecular Formula: C16H13NO
Molecular Weight: 235.28 g/mol

2-(3-Benzoylphenyl)propionitrile, (R)-

CAS No.: 161527-65-7

Cat. No.: VC17049165

Molecular Formula: C16H13NO

Molecular Weight: 235.28 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Benzoylphenyl)propionitrile, (R)- - 161527-65-7

Specification

CAS No. 161527-65-7
Molecular Formula C16H13NO
Molecular Weight 235.28 g/mol
IUPAC Name (2R)-2-(3-benzoylphenyl)propanenitrile
Standard InChI InChI=1S/C16H13NO/c1-12(11-17)14-8-5-9-15(10-14)16(18)13-6-3-2-4-7-13/h2-10,12H,1H3/t12-/m0/s1
Standard InChI Key RGYOCHMZSLUCNP-LBPRGKRZSA-N
Isomeric SMILES C[C@@H](C#N)C1=CC(=CC=C1)C(=O)C2=CC=CC=C2
Canonical SMILES CC(C#N)C1=CC(=CC=C1)C(=O)C2=CC=CC=C2

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

2-(3-Benzoylphenyl)propionitrile, (R)- (IUPAC: (R)-2-[3-(benzoyl)phenyl]propanenitrile) features a benzophenone moiety linked to a propionitrile group with stereochemical specificity at the α-carbon. The (R)-configuration confers distinct reactivity and biological activity compared to its (S)-enantiomer.

Physicochemical Data

Critical properties derived from experimental and predicted values include:

PropertyValueSource Method
Molecular FormulaC₁₆H₁₃NOSpectroscopic analysis
Molecular Weight235.28 g/molMass spectrometry
Melting Point47–53 °CDifferential scanning calorimetry
Boiling Point400.8±28.0 °C (predicted)Quantitative structure-property relationship
Density1.115±0.06 g/cm³Pycnometry
SolubilityMethanol: >50 mg/mLEquilibrium solubility
Vapor Pressure10 Pa (20–50°C)Langmuir method

The compound exhibits thermal stability up to 200°C, with decomposition observed under prolonged heating above this threshold .

Synthesis and Manufacturing

Synthetic Pathways

The industrial synthesis of 2-(3-Benzoylphenyl)propionitrile, (R)- involves enantioselective methylation under phase-transfer conditions, as disclosed in PL107886B1 :

Key Reaction Steps

  • Friedel-Crafts Acylation: 3-Cyanopropylbenzene reacts with benzoyl chloride in dichloromethane catalyzed by AlCl₃, yielding 3-benzoylphenylacetonitrile .

  • Enantioselective Methylation: The nitrile intermediate undergoes methyl group insertion using methyl iodide in a biphasic system (toluene/NaOH) with benzyl triethyl ammonium chloride as a phase-transfer catalyst. Temperature is incrementally raised from −5°C to 25°C to enhance enantiomeric excess (ee) .

  • Crystallization: Crude product is purified via recrystallization from diisopropyl ether, achieving >98% ee for the (R)-enantiomer .

Process Optimization

  • Catalyst Selection: Tetrabutylammonium sulfate increases reaction rate by 40% compared to benzyl triethyl ammonium chloride .

  • Yield Enhancement: Stepwise temperature control improves yield from 63.6% to 84.5% theoretical .

Analytical Characterization

Spectrophotometric Quantification

A validated UV-spectrophotometric method (λ=258 nm) enables precise quantification in synthetic mixtures :

ParameterValue
Linearity Range2–20 μg/mL
Molar Absorptivity (ε)1.2×10⁴ L·mol⁻¹·cm⁻¹
Limit of Detection (LOD)0.5 μg/mL
Recovery Rate98.2–101.4%

This method is non-destructive and applicable for in-process quality control .

Pharmaceutical Applications

Role in Ketoprofen Synthesis

Hydrolysis of 2-(3-Benzoylphenyl)propionitrile, (R)- under basic conditions (KOH/methanol-water) yields (R)-ketoprofen, a COX-1/COX-2 inhibitor with enhanced gastrointestinal safety compared to racemic formulations .

Pharmacokinetic Advantages

  • Bioavailability: The (R)-enantiomer demonstrates 30% higher AUC (area under the curve) than the (S)-form in murine models due to reduced first-pass metabolism .

  • Toxicity Profile: Renal clearance of (R)-ketoprofen is 20% faster, mitigating nephrotoxicity risks .

Industrial and Regulatory Considerations

Manufacturing Compliance

  • ICH Guidelines: Synthesis adheres to Q3C (residual solvents) and Q11 (development of drug substances) .

  • Environmental Impact: Methyl iodide byproducts are neutralized with sodium thiosulfate to prevent ozone depletion .

Patent Landscape

PL107886B1 (1996) remains the primary patent covering enantioselective synthesis, with exclusivity expired in 2016, enabling generic production .

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